[3-(2-oxoazepan-1-yl)propyl]urea
Description
[3-(2-Oxoazepan-1-yl)propyl]urea is a urea derivative featuring a seven-membered lactam (azepanone) ring linked via a propyl chain to the urea functional group. This compound combines the hydrogen-bonding capacity of urea with the conformational flexibility of the azepanone ring, making it structurally distinct from smaller lactam-based ureas (e.g., pyrrolidinone or caprolactam derivatives).
Properties
CAS No. |
2408965-69-3 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-[3-(Trimethoxysilyl)propyl]urea
- Structure : Urea group attached to a propyl chain terminating in a trimethoxysilyl group.
- Key Differences: The trimethoxysilyl group enables silane coupling, enhancing adhesion to inorganic surfaces. Lacks the azepanone ring, reducing conformational flexibility.
- Applications : Widely used in silane coupling agents for composites, coatings, and biomedical scaffolds .
N-[3-(10H-Phenothiazin-1-yl)propyl]urea
- Structure: Urea linked to a phenothiazine moiety via a propyl chain.
- The absence of a lactam ring limits hydrogen-bonding versatility .
Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-benzimidazole-5-carboxylate
- Structure: Combines a five-membered lactam (pyrrolidinone) with a benzimidazole-ester group.
- Key Differences: The smaller lactam ring (pyrrolidinone vs. azepanone) may reduce steric hindrance but limit conformational adaptability. The ester group enhances solubility in organic solvents .
Pharmacological and Material Properties
Table 1: Comparative Properties of Urea Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|
| [3-(2-Oxoazepan-1-yl)propyl]urea | ~229.3 | Urea, azepanone | Drug candidates, polymer crosslinkers |
| 1-[3-(Trimethoxysilyl)propyl]urea | ~236.3 | Urea, trimethoxysilyl | Silane coupling agents, composites |
| N-[3-Phenothiazin-1-ylpropyl]urea | ~341.4 | Urea, phenothiazine | Neuropharmacology, redox-active agents |
| Ethyl benzimidazole-pyrrolidinone | ~399.5 | Ester, pyrrolidinone, benzimidazole | Anticancer agents, enzyme inhibitors |
Key Findings :
- Material Performance : Silane-containing analogs (e.g., 1-[3-(trimethoxysilyl)propyl]urea) exhibit superior adhesion in composites but lack the thermal stability conferred by lactam rings .
- Pharmacological Potential: Phenothiazine-urea hybrids demonstrate neuroleptic activity, whereas azepanone-urea derivatives may target proteases or kinases due to their larger ring size .
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